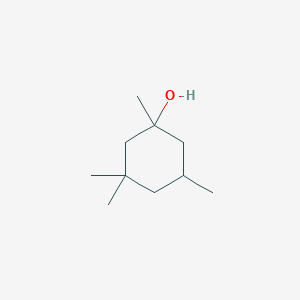

1,3,3,5-Tetramethylcyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,3,5-Tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexanol derivative characterized by the presence of four methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3,5-Tetramethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,3,3,5-tetramethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields. The reaction conditions are optimized to ensure the complete conversion of the starting material to the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,3,5-Tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1,3,3,5-tetramethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: Reduction of the compound can yield 1,3,3,5-tetramethylcyclohexane when treated with strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 1,3,3,5-Tetramethylcyclohexanone

Reduction: 1,3,3,5-Tetramethylcyclohexane

Substitution: 1,3,3,5-Tetramethylcyclohexyl chloride

Scientific Research Applications

1,3,3,5-Tetramethylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

1,1,3,5-Tetramethylcyclohexane: Similar in structure but lacks the hydroxyl group.

1,3,3,5-Tetramethylcyclohexanone: An oxidized form of 1,3,3,5-tetramethylcyclohexan-1-ol.

1,3,3,5-Tetramethylcyclohexyl chloride: A substituted derivative with a chloride group instead of the hydroxyl group.

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows the compound to participate in hydrogen bonding and other interactions that are not possible with its similar counterparts .

Biological Activity

1,3,3,5-Tetramethylcyclohexan-1-ol, also known as TMCH , is a cyclic alcohol with the molecular formula C10H20O and a molecular weight of approximately 156.27 g/mol. This compound has garnered attention in various fields, including organic chemistry and pharmacology, due to its unique structural properties and potential biological activities.

- Molecular Formula: C10H20O

- Molecular Weight: 156.27 g/mol

- CAS Registry Number: 50876-31-8

The structural configuration of TMCH allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

TMCH has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that cyclic alcohols can disrupt microbial membranes, leading to cell lysis and death. The precise mechanism of action for TMCH remains to be fully elucidated but is thought to involve interactions with lipid bilayers.

Enzyme Inhibition

TMCH has been evaluated for its potential to inhibit specific enzymes. Inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are significant in the treatment of inflammatory diseases. Preliminary studies suggest that TMCH may exhibit some inhibitory effects on these enzymes, although further research is necessary to confirm these findings and understand the underlying mechanisms.

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of TMCH. Compounds with similar cyclic structures have been shown to protect neuronal cells from oxidative stress and apoptosis. TMCH may exert protective effects through antioxidant mechanisms, potentially scavenging free radicals and modulating signaling pathways involved in cell survival.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of TMCH against various bacterial strains. The results indicated that TMCH exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Enzyme Inhibition

In a laboratory study investigating enzyme inhibition, TMCH was tested for its ability to inhibit COX-2 activity. The results demonstrated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in managing inflammation.

| Concentration (µM) | COX-2 Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

The biological activity of TMCH can be attributed to its structural characteristics:

- Hydrophobic Interactions: The bulky methyl groups enhance hydrophobic interactions with lipid membranes.

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biological targets, influencing enzyme activity and receptor binding.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1,3,3,5-tetramethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-8-5-9(2,3)7-10(4,11)6-8/h8,11H,5-7H2,1-4H3 |

InChI Key |

GIRORVJONOZELH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.